![molecular formula C13H12BrN3O3 B14951022 ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is a complex organic compound that features a brominated aniline group attached to an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an imidazole ring and a brominated aniline group makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the brominated aniline group. The final step involves esterification to introduce the ethyl carboxylate group.
Imidazole Ring Formation: The imidazole ring can be synthesized using a one-pot method involving the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Brominated Aniline Introduction: The brominated aniline group can be introduced via a nucleophilic substitution reaction using 4-bromoaniline and a suitable carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
作用機序
The mechanism of action of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . The brominated aniline group can interact with proteins and enzymes, altering their activity and function .
類似化合物との比較
Similar Compounds
- ETHYL 4-[(4-CHLOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-[(4-FLUOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-[(4-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methoxy analogs .
特性
分子式 |
C13H12BrN3O3 |
|---|---|
分子量 |
338.16 g/mol |
IUPAC名 |
ethyl 4-[(4-bromophenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrN3O3/c1-2-20-13(19)11-10(15-7-16-11)12(18)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
CQLCBLHFCIJLJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950945.png)
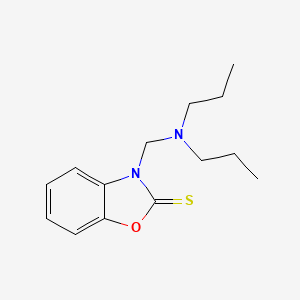
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
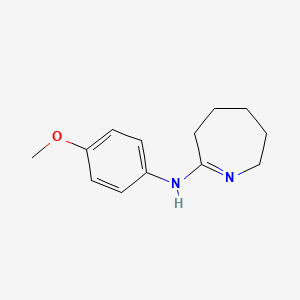
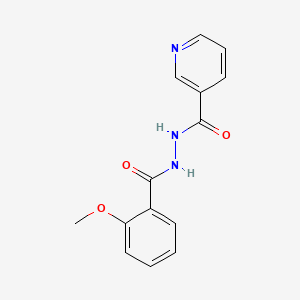
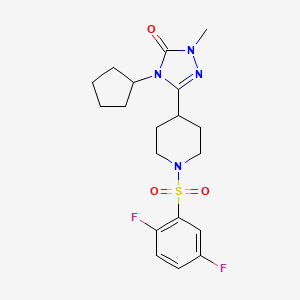
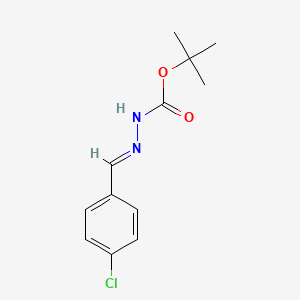
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14951012.png)

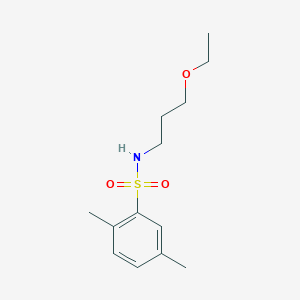
![20-thia-2,4,5,7,9,10-hexazapentacyclo[10.8.0.02,6.07,11.013,19]icosa-1(12),3,5,8,10,13(19)-hexaene](/img/structure/B14951025.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
